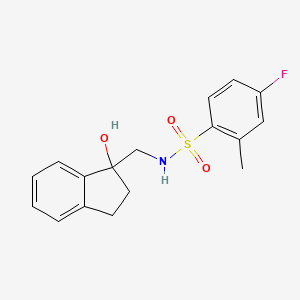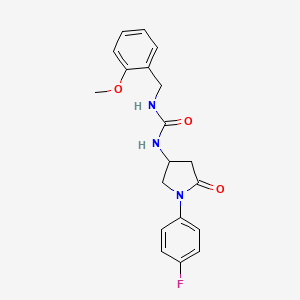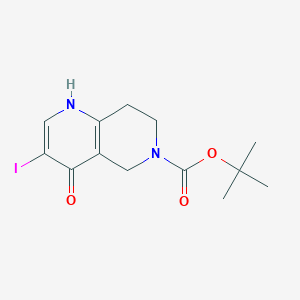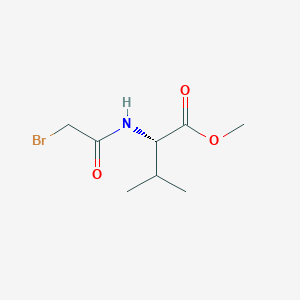![molecular formula C23H23N3O2S3 B2443622 N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260984-04-0](/img/structure/B2443622.png)
N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S3 and its molecular weight is 469.64. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Antitumor Activity
Research has focused on synthesizing novel derivatives of thieno[3,2-d]pyrimidine, which include compounds structurally related to the mentioned chemical, to evaluate their antitumor activities. For instance, a study by Hafez and El-Gazzar (2017) synthesized a series of thieno[3,2-d]pyrimidine derivatives, showing potent anticancer activity against several human cancer cell lines, including breast, cervical, and colonic carcinomas, comparable to that of doxorubicin. These findings highlight the potential of such compounds in cancer treatment strategies (Hafez & El-Gazzar, 2017).
Crystal Structure Insights
The crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been studied, revealing significant insights into their molecular conformations. Such studies are crucial for understanding the molecular basis of their biological activities and could inform the design of new compounds with enhanced efficacy and specificity (Subasri et al., 2016).
Dual Inhibitory Activities
Compounds within the same chemical family have been explored for their dual inhibitory activities against crucial enzymes such as thymidylate synthase and dihydrofolate reductase. These enzymes are key targets in cancer chemotherapy, and inhibitors can play a significant role in the development of antitumor agents. Gangjee et al. (2008) synthesized analogues demonstrating potent dual inhibition, pointing to the therapeutic potential of these compounds in treating cancers (Gangjee, Qiu, Li, & Kisliuk, 2008).
Glutaminase Inhibition
The investigation into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which share a similar sulfanyl acetamide structure, has shown promise in inhibiting glutaminase, an enzyme involved in cancer cell metabolism. These findings contribute to the broader understanding of how structurally related compounds might be utilized to disrupt cancer cell growth and survival (Shukla et al., 2012).
Antimicrobial and Antifungal Activities
Another area of application for compounds within this chemical family is their potential antimicrobial and antifungal properties. Research into thiazoles and their fused derivatives has shown that they possess significant in vitro activity against various bacterial and fungal strains, suggesting potential use in addressing infections alongside or beyond their antitumor applications (Wardkhan et al., 2008).
特性
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S3/c1-3-16-7-4-6-15(2)20(16)25-19(27)14-31-23-24-18-10-13-30-21(18)22(28)26(23)11-9-17-8-5-12-29-17/h4-8,10,12-13H,3,9,11,14H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFMFRRJHSDFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CS4)SC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acrylamide](/img/structure/B2443548.png)
![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2443549.png)
![6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2443550.png)
![N-cyclopentyl-4-methyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2443551.png)
![3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2443553.png)
![2-Amino-2-[3-(2-ethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2443554.png)

![2-{[1-(4-Chlorophenyl)-3-(methoxycarbonyl)-6-oxo-1,6-dihydro-4-pyridazinyl]sulfanyl}-1-pyridiniumolate](/img/structure/B2443561.png)